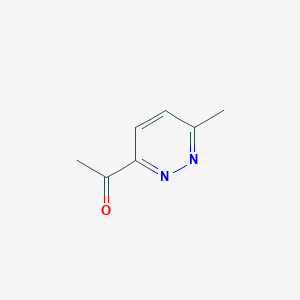

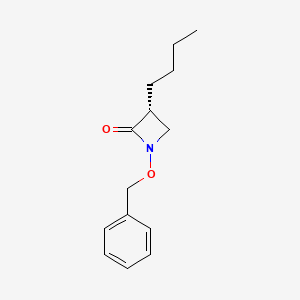

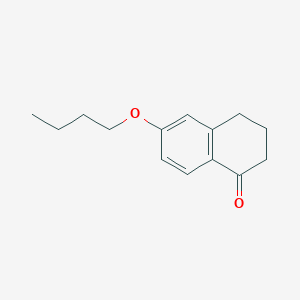

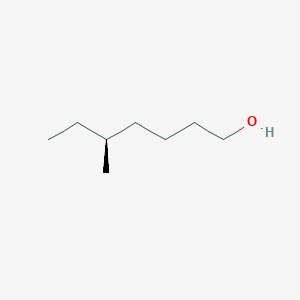

(r)-1-(Benzyloxy)-3-butylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Benzyloxy)-3-butylazetidin-2-one, also known as (R)-3-butylazetidin-2-one, is a synthetic compound with versatile applications in the pharmaceutical and chemical industries. It has been used in the synthesis of a range of compounds, including drugs, and is also used as a starting material for the synthesis of other compounds. In addition, (R)-3-butylazetidin-2-one has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent.

Scientific Research Applications

Enantioselective Hydrolysis and Synthesis

- Enantioselective hydrolysis of β-lactams, including compounds similar to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been demonstrated to be an efficient enzymatic method for preparing key intermediates in pharmaceutical synthesis, such as those used in the production of Taxol, a prominent cancer treatment drug. This process utilizes immobilized enzymes to achieve high enantioselectivity, making it a valuable technique for generating enantiomerically pure compounds (Galla et al., 2016).

Antitubercular Activity

- Novel derivatives of benzyloxy-substituted azetidinones have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds as scaffolds for developing new antitubercular agents. The study emphasizes the role of ultrasound-assisted synthesis in enhancing the efficiency of the synthetic process, showcasing an eco-friendly approach to chemical synthesis (Nimbalkar et al., 2018).

Synthetic Methodologies

- The synthesis of various benzyloxy-substituted compounds, including those related to "(r)-1-(Benzyloxy)-3-butylazetidin-2-one," has been explored for the development of novel organic reactions and methodologies. These studies contribute to the advancement of synthetic organic chemistry, offering new routes to complex molecules with potential applications in drug development and material science. For example, the use of benzyloxy-substituted azetidinones in the synthesis of β-hydroxy-α-amino acids highlights the versatility of these compounds in organic synthesis (Badorrey et al., 2000).

Chemoenzymatic Approaches

- Chemoenzymatic methods have been employed to synthesize enantiomerically pure compounds from benzyloxy-substituted azetidinones, demonstrating the integration of chemical and enzymatic steps in the synthesis of biologically active molecules. This approach not only enhances the efficiency of the synthesis but also emphasizes the importance of green chemistry principles in pharmaceutical manufacturing (Leng et al., 2009).

properties

IUPAC Name |

(3R)-3-butyl-1-phenylmethoxyazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-9-13-10-15(14(13)16)17-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUCYJPLCEOLR-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(C1=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581287 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676127-84-7 |

Source

|

| Record name | (3R)-1-(Benzyloxy)-3-butylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)